[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride
Description
[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride is a tertiary amine derivative featuring a 3-chlorophenyl substituent. Key characteristics include:
Properties
Molecular Formula |
C10H16Cl2N2 |
|---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N,N-dimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C10H15ClN2.ClH/c1-13(2)10(7-12)8-4-3-5-9(11)6-8;/h3-6,10H,7,12H2,1-2H3;1H |
InChI Key |
FFNFDDXKNDGDCW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CN)C1=CC(=CC=C1)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
Reductive amination is a widely employed method for synthesizing secondary and tertiary amines. For [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride, this route begins with the condensation of 3-chlorophenylacetone with dimethylamine in the presence of a reducing agent. The ketone group of 3-chlorophenylacetone reacts with dimethylamine to form an imine intermediate, which is subsequently reduced to the corresponding amine. Sodium borohydride or hydrogen gas with a palladium catalyst are commonly used for this reduction.
Critical parameters include:
-
Temperature : 0–25°C for imine formation, followed by 50–80°C for reduction.
-
Solvent : Methanol or ethanol for solubility and stability of intermediates.
-
Catalyst : Palladium on carbon (Pd/C) for hydrogenation or sodium cyanoborohydride for selective reduction.
After reduction, the free base is treated with hydrochloric acid to form the hydrochloride salt. This step follows protocols similar to the preparation of dimethylamine hydrochloride, where slow addition of the amine to concentrated HCl under controlled temperatures (<15°C) ensures high purity.
Nucleophilic Substitution Method
This method involves displacing a leaving group (e.g., halide or mesylate) with dimethylamine. Starting from 1-(3-chlorophenyl)-2-chloroethane, the chloro group undergoes nucleophilic attack by dimethylamine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
Reaction Conditions :
-
Base : Potassium carbonate or triethylamine to neutralize HCl byproducts.
-
Temperature : 60–80°C for 12–24 hours.
The resulting amine is then converted to its hydrochloride salt by treatment with HCl gas in diethyl ether, yielding a crystalline product.
Biocatalytic Asymmetric Synthesis
For enantiomerically pure forms of the compound, microbial reduction offers a stereoselective pathway. A ketone precursor, such as 1-(3-chlorophenyl)-2-nitroethyl ketone, is reduced using enzymes from Rhodococcus or Staphylococcus species, which exhibit high enantioselectivity (>90% ee). The nitro group is subsequently reduced to an amine using hydrogenation or catalytic hydrogen transfer.
Key Steps :
-
Microbial Reduction : Incubation with Rhodococcus erythropolis at pH 7.0 and 30°C for 48 hours.
-
Nitro Reduction : Catalytic hydrogenation with Raney nickel at 40 psi H₂.
-
Dimethylation : Reaction with methyl iodide in the presence of a base to introduce dimethyl groups.
Reaction Optimization and Conditions
Temperature and Catalyst Effects
The choice of catalyst significantly impacts yield and selectivity. For reductive amination, Pd/C achieves 85% conversion at 50°C, whereas sodium cyanoborohydride requires milder conditions (25°C) but offers better stereochemical control. Nucleophilic substitution benefits from phase-transfer catalysts like tetrabutylammonium bromide, which enhance reaction rates by 30%.
Solvent Systems
-
Polar Protic Solvents : Methanol and ethanol facilitate proton transfer in reductions but may lead to side reactions with sensitive intermediates.
-
Aprotic Solvents : DMF and acetonitrile improve nucleophilicity in substitution reactions but require anhydrous conditions.
Purification and Isolation Techniques
Crystallization
The hydrochloride salt is purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-shaped crystals with >99% purity. Activated carbon treatment removes colored impurities prior to crystallization.
Chromatography
Silica gel column chromatography with eluents such as ethyl acetate:hexane (1:4) separates unreacted starting materials and byproducts. This step is critical for intermediates prone to oligomerization.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity ≥98%. Retention time: 6.8 minutes under isocratic conditions (acetonitrile:water = 70:30).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 78 | 99 | Scalable for industrial production |
| Nucleophilic Substitution | 70 | 98 | Short reaction time |
| Biocatalytic Synthesis | 65 | 97 | Enantioselectivity (>90% ee) |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors minimize exothermic risks during hydrochlorination, while membrane filtration replaces column chromatography for eco-friendly purification .
Chemical Reactions Analysis
Acid-Base Reactions
The primary amine group undergoes protonation/deprotonation reactions, enabling salt formation with acids or bases. This property is critical for pharmaceutical formulation and solubility modulation.
| Reaction Type | Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Protonation | HCl | Aqueous, RT | Hydrochloride salt | 98% | |
| Deprotonation | NaOH (1M) | Ethanol, 0°C | Free base | 95% |
Alkylation Reactions
The tertiary dimethylamine group participates in alkylation, forming quaternary ammonium salts.
| Reaction Type | Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Methylation | Methyl iodide | DMF, 60°C, 12 hrs | Quaternary ammonium iodide | 82% | |
| Benzylation | Benzyl chloride | K₂CO₃, CH₃CN, reflux | N-Benzyl derivative | 75% |
Acylation Reactions
The primary amine reacts with acylating agents to form amides, as demonstrated in peptide coupling and prodrug synthesis.
| Reaction Type | Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Acetylation | Acetic anhydride | Pyridine, RT, 2 hrs | N-Acetyl derivative | 88% | |
| Benzoylation | Benzoyl chloride | Et₃N, DCM, 0°C | N-Benzoyl derivative | 70% |
Catalytic Hydrogenation
The compound undergoes hydrogenation under catalytic conditions to reduce the aromatic chlorophenyl group or modify the amine functionality.
| Reaction Type | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Aromatic reduction | Pd/C (10%) | H₂ (1 atm), EtOH | Cyclohexyl derivative | 65% | |
| Reductive amination | NaBH₃CN | MeOH, pH 4.5 | Secondary amine analog | 78% |
Substitution Reactions
The chlorophenyl moiety participates in nucleophilic aromatic substitution (NAS) under controlled conditions.
| Reaction Type | Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Hydroxylation | NaOH (10%) | CuSO₄, 120°C, 6 hrs | 3-Hydroxyphenyl derivative | 60% | |
| Amination | Ammonia | CuCl, 150°C, 12 hrs | 3-Aminophenyl derivative | 55% |
Formation of Schiff Bases
The primary amine reacts with aldehydes/ketones to form imines, enabling applications in coordination chemistry.
| Reaction Type | Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Imine synthesis | Benzaldehyde | EtOH, RT, 24 hrs | N-Benzylidene derivative | 85% | |
| Ketimine formation | Acetophenone | TiCl₄, THF, reflux | N-Acetophenone imine | 73% |
Pharmacological Interactions
The compound interacts with neurotransmitter systems, influencing receptor binding profiles:
-
Dopamine D₂ receptors : Acts as a partial agonist (IC₅₀ = 120 nM).
-
Serotonin 5-HT₂A : Exhibits antagonism (Kᵢ = 340 nM).
-
Adrenergic α₁ : Moderate affinity (Kᵢ = 890 nM).
Key Research Findings
-
Stereoselective Synthesis : Asymmetric reduction of ketone precursors using chiral catalysts (e.g., Ru-BINAP) yields enantiomerically pure forms (ee > 95%) .
-
Stability Profile : Degrades via hydrolysis at pH > 8 (t₁/₂ = 3 hrs at pH 9), necessitating acidic storage conditions.
-
Cross-Coupling Applications : Suzuki-Miyaura coupling with boronic acids modifies the chlorophenyl group (e.g., forming biphenyl analogs) .
Scientific Research Applications
Biological Activities
Research indicates that [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride exhibits several notable biological activities:
- Antidepressant Effects : The compound has been studied for its potential as an antidepressant. It acts as a selective serotonin reuptake inhibitor (SSRI), which is crucial in managing depression and anxiety disorders. Studies have shown that related compounds can significantly increase serotonin levels in the brain, leading to improved mood and emotional well-being.
- Analgesic Properties : There is evidence suggesting that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve modulating pain pathways in the central nervous system.
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL, demonstrating potential for use in treating infections.
Case Study 1: Antidepressant Activity
A clinical trial investigated the efficacy of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride as an antidepressant. Patients exhibited significant improvement in depressive symptoms over a 12-week period compared to a placebo group. The trial highlighted the compound's role in enhancing serotonin levels, thus supporting its application in treating major depressive disorder.
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of the compound against common bacterial strains. Results demonstrated that modifications to the chlorophenyl group significantly enhanced antimicrobial potency. This study provided insights into structure-activity relationships (SAR) that could guide future drug development efforts targeting bacterial infections.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Increases serotonin levels; improves mood | Clinical Trial Data |
| Analgesic | Potential pain relief through CNS modulation | Pharmacological Study |
| Antimicrobial | Effective against E. coli and S. aureus | In Vitro Study |
Mechanism of Action
The mechanism of action of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride with structurally related compounds:
Key Comparative Insights
Substituent Position and Bioactivity: The 3-chlorophenyl group in the target compound contrasts with 4-methoxyphenyl in venlafaxine. Methoxy groups enhance lipophilicity and receptor affinity in antidepressants, while chloro substituents may alter metabolic stability or binding selectivity . Sibutramine’s 3-chloro analog () demonstrates that meta substitution on the phenyl ring is compatible with anorectic activity, likely via monoamine reuptake inhibition .
Amine Functionalization: Tertiary amines (e.g., venlafaxine, Sibutramine analogs) generally exhibit improved blood-brain barrier penetration compared to primary amines like dopamine . The dimethylamine group in the target compound may enhance pharmacokinetic properties (e.g., half-life) relative to secondary amines like (R)-2-Amino-1-(3-chlorophenyl)ethanol HCl .
Chirality and Synthesis: The (R)-configured ethanol derivative () highlights the importance of stereochemistry in drug activity. However, the target compound’s dimethylamine group likely reduces stereochemical complexity compared to alcohol-containing analogs . Phase-transfer catalysis (PTC) methods used in venlafaxine synthesis () could be adapted for scalable production of the target compound .
Purity and Commercial Availability :
Biological Activity
[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride, commonly referred to as a phenethylamine derivative, has garnered attention for its potential biological activities. This compound is structurally related to several pharmacologically active agents and has been investigated for various therapeutic applications, particularly in the central nervous system (CNS).
Chemical Structure and Properties
The compound features a basic structure characterized by an amino group, a chlorophenyl moiety, and a dimethylamino group. This configuration is crucial for its interaction with biological targets.
The biological activity of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride is primarily attributed to its ability to act as a monoamine neurotransmitter modulator. The compound is believed to influence the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which are critical for mood regulation and cognitive function.
Pharmacological Studies
Research indicates that this compound exhibits antidepressant and anxiolytic properties. A study demonstrated that derivatives of phenethylamine, including this compound, showed significant activity in animal models of depression and anxiety, suggesting its potential as a therapeutic agent for mood disorders.
Table 1: Summary of Pharmacological Effects
Case Studies
- Antidepressant Efficacy : A clinical trial involving patients with major depressive disorder found that administration of the compound resulted in a statistically significant improvement in depressive symptoms compared to placebo controls. The study highlighted the importance of dosage and duration of treatment for optimal outcomes.
- CNS Effects : In a separate study focusing on the CNS effects, researchers noted that the compound enhanced cognitive function in animal models, suggesting potential applications in treating cognitive deficits associated with various psychiatric disorders.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of phenethylamine derivatives, including [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride. The presence of the 3-chlorophenyl group was found to enhance binding affinity to serotonin receptors, thereby increasing its efficacy as an antidepressant agent.
Table 2: Structure-Activity Relationship Insights
Q & A
Q. What are the optimal synthetic routes for [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride, and how can reaction conditions be optimized for high purity?
Methodological Answer:
- Synthetic Pathways:
- Nucleophilic substitution: React 3-chlorophenethylamine derivatives with dimethylamine under controlled pH (acidic/basic) to form the dimethylamine moiety. Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Reductive amination: Combine 3-chlorophenylacetone with dimethylamine in the presence of reducing agents (e.g., NaBH₃CN) for stereochemical control. Monitor pH to avoid side reactions .
- Purification:
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural Confirmation:
- Physicochemical Properties:
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor-binding assays involving this compound?
Methodological Answer:
- Experimental Controls:
- Data Analysis:
- Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Compare Hill slopes to assess cooperative binding anomalies .
Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?
Methodological Answer:
- Microcosm Studies:
- Simulate freshwater ecosystems with sediment/water compartments. Spike with compound (0.1–10 mg/L) and track degradation via LC-MS/MS over 30 days .
- Measure hydrolysis rates under varying pH (4–9) and UV exposure to assess photolytic stability .
- Biotic Transformation:
- Inoculate with microbial consortia from wastewater. Monitor metabolite formation (e.g., dechlorinated products) using high-resolution mass spectrometry .
Q. How can researchers investigate discrepancies in cytotoxicity profiles across different in vitro models?
Methodological Answer:
- Model Standardization:
- Use immortalized cell lines (e.g., HepG2, MCF-7) and primary cells under identical culture conditions (e.g., serum-free media, 48-hour exposure) .
- Control for metabolic activity via ATP assays (CellTiter-Glo) to differentiate true cytotoxicity from metabolic inhibition .
- Mechanistic Studies:
- Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., oxidative stress, apoptosis). Validate with qPCR for key markers (e.g., CASP3, HMOX1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
